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Compound of Interest

Compound Name: Phenoxy-d5-acetic Acid

Cat. No.: B027105

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Phenoxy-d5-acetic acid (CAS No. 154492-74-7). Due to the limited availability of public
domain spectra for the deuterated species, this document presents detailed spectroscopic data
for the non-labeled analogue, Phenoxyacetic acid (CAS No. 122-59-8), and discusses the
anticipated spectral modifications resulting from isotopic labeling. The guide includes structured
data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Introduction

Phenoxy-d5-acetic acid is a stable, isotopically labeled form of Phenoxyacetic acid, where the
five hydrogen atoms on the phenyl ring are replaced with deuterium. Its molecular formula is
CsHsDs0Os, and it has a molecular weight of approximately 157.18 g/mol .[1][2] Such labeled
compounds are invaluable in various research applications, including reaction mechanism
studies, metabolic pathway elucidation, and as internal standards in quantitative mass
spectrometry.[1] Accurate characterization using spectroscopic methods is critical to confirm
isotopic purity and structural integrity.

Spectroscopic Data Presentation

The following sections summarize the nuclear magnetic resonance (NMR), mass spectrometry
(MS), and infrared (IR) spectroscopic data for Phenoxyacetic acid. The expected variations for
Phenoxy-d5-acetic acid are described.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure.
Expected Spectral Differences for Phenoxy-d5-acetic acid:

e 1H NMR: The signals corresponding to the aromatic protons (typically in the 6.9-7.4 ppm
range) will be absent. The only remaining signals will be for the methylene (-CHz-) and
carboxylic acid (-COOH) protons.

e 13C NMR: The signals for the deuterated aromatic carbons will appear as triplets (due to
spin-coupling with deuterium, which has a spin I=1) and will be shifted slightly upfield. The C-
D vibrations will also be different.

Table 1: *H NMR Data for Phenoxyacetic acid[3]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10.5-12.0 Singlet (broad) 1H -COOH
~7.35-7.25 Multiplet 2H Ar-H (meta)
~7.00 - 6.90 Multiplet 3H Ar-H (ortho, para)
~4.65 Singlet 2H -OCHz2-

Table 2: 13C NMR Data for Phenoxyacetic acid[4]
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Chemical Shift (8) ppm Assighment
~172.0 -COOH
~157.5 Ar-C-O
~129.5 Ar-CH (meta)
~121.5 Ar-CH (para)
~114.5 Ar-CH (ortho)
~65.0 -OCH2-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, confirming its molecular weight and elemental composition.

Expected Spectral Differences for Phenoxy-d5-acetic acid:

e The molecular ion peak [M]* or protonated molecule [M+H]* will be observed at an m/z value
5 units higher than that of the unlabeled compound due to the five deuterium atoms. The
expected exact mass is 157.0787.[5]

e Fragment ions containing the deuterated phenyl ring will also show a corresponding mass
shift. For example, the phenoxy radical fragment ([CeDs0O]*) would be expected at m/z 99,
compared to m/z 94 for the unlabeled species.

Table 3: Mass Spectrometry Data for Phenoxyacetic acid (Electron lonization)[6]
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Assignment (Proposed

mlz Relative Intensity (%)
Fragment)
152 90 [M]* (Molecular lon)
107 100 [M - COOHJ*
94 24 [CeHsOH]*
77 93 [CeHs]*
65 18 [CsHs]*
51 17 [CaHs]*

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of
infrared radiation, which excites molecular vibrations.

Expected Spectral Differences for Phenoxy-d5-acetic acid:

e The aromatic C-H stretching vibrations, typically seen just above 3000 cm~1, will be replaced
by C-D stretching vibrations at a lower frequency (around 2200-2300 cm™1).

e The aromatic C-H bending vibrations (out-of-plane) in the 900-690 cm~1 region will be shifted
to lower wavenumbers.

Table 4: IR Spectroscopy Data for Phenoxyacetic acid[7][8]
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Assignment (Vibrational

Wavenumber (cm~12) Intensity

Mode)
2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)
~3060 Medium C-H stretch (Aromatic)
~2930 Medium C-H stretch (Aliphatic)
1700-1730 Strong C=0 stretch (Carboxylic Acid)
~1600, ~1490 Medium-Strong C=C stretch (Aromatic Ring)

C-O stretch (Ether &
~1240 Strong ) )

Carboxylic Acid)

C-H bend (Aromatic, out-of-
~750, ~690 Strong

plane)

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of solid organic
compounds like Phenoxy-d5-acetic acid.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., Chloroform-d, DMSO-ds, Acetone-ds). The choice of solvent is
critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals
with analyte peaks.[9]

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift calibration (6 = 0.00 ppm).

o Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube.[10] Place the tube
into the spectrometer's probe. Acquire the H NMR spectrum, followed by the 13C NMR
spectrum. Instrument parameters such as the number of scans, acquisition time, and
relaxation delay should be optimized to obtain a good signal-to-noise ratio.

Mass Spectrometry Protocol
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For a non-volatile organic acid, Electrospray lonization (ESI) is a suitable technique.[10]

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 pg/mL) in a
solvent compatible with mass spectrometry, such as methanol or acetonitrile/water mixtures.
[11]

 Instrumentation: The sample solution can be introduced into the ESI source via direct
infusion using a syringe pump or through a liquid chromatography (LC) system for separation
prior to analysis.[12]

o Data Acquisition: Set the mass spectrometer to operate in either positive or negative ion
mode. For a carboxylic acid, negative ion mode is often preferred to observe the
deprotonated molecule [M-H]~. Acquire the mass spectrum over a suitable m/z range (e.g.,
50-400 amu) to observe the molecular ion and any characteristic fragment ions.[10]

IR Spectroscopy Protocol

For a solid sample, the KBr pellet or Attenuated Total Reflectance (ATR) method is commonly
used.

e Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and
pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR
crystal.[13]

o Data Acquisition: Place the KBr pellet in the sample holder or apply pressure to the sample
on the ATR crystal.[10] Record a background spectrum (of the empty spectrometer or blank
KBr pellet). Then, record the sample spectrum, typically over a range of 4000-400 cm~1.[14]

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of an isotopically labeled compound such as Phenoxy-d5-acetic acid.
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Caption: A workflow for the spectroscopic characterization of Phenoxy-d5-acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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